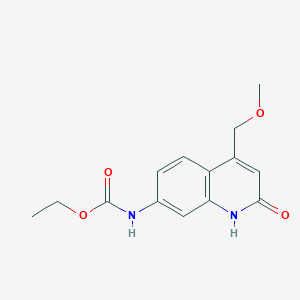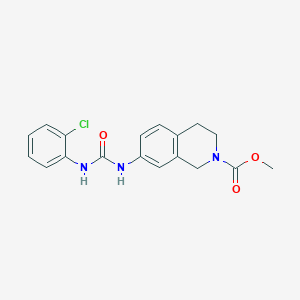![molecular formula C19H16N6OS B2730132 N-[5-[(4-methylphenyl)methyl]-1,3-thiazol-2-yl]-4-(tetrazol-1-yl)benzamide CAS No. 887349-18-0](/img/structure/B2730132.png)
N-[5-[(4-methylphenyl)methyl]-1,3-thiazol-2-yl]-4-(tetrazol-1-yl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound "N-[5-[(4-methylphenyl)methyl]-1,3-thiazol-2-yl]-4-(tetrazol-1-yl)benzamide" is a chemically synthesized molecule that appears to be related to various benzamide derivatives with potential biological activities. While the specific compound is not directly mentioned in the provided papers, the papers do discuss related benzamide derivatives with various substituents and their biological activities, such as anticancer, antiallergic, and antifungal properties .
Synthesis Analysis
The synthesis of related benzamide derivatives often involves the formation of Schiff's bases and the use of microwave-assisted synthesis, which is a solvent-free method that can enhance the reaction rates and yields . The synthesis of these compounds typically requires the coupling of appropriate pharmacophores to the benzamide group, as seen in the synthesis of N-((5-(substituted methylene amino)-1,3,4-thiadiazol-2-yl)methyl) benzamide derivatives . The structures of these synthesized compounds are usually confirmed by various spectroscopic methods such as IR, NMR, and mass spectrometry .
Molecular Structure Analysis
The molecular structure of benzamide derivatives can be characterized by X-ray diffraction studies, which provide information on the crystal structure and the presence of any disorder in the molecular conformation . The presence of substituents on the benzamide ring can lead to different modes of supramolecular aggregation, such as π-π stacking interactions and hydrogen bonding, which can influence the physical properties and biological activities of these compounds .
Chemical Reactions Analysis
Benzamide derivatives can undergo various chemical reactions depending on their substituents. For instance, the introduction of a tetrazolyl group, as seen in some antiallergic agents, can significantly enhance the biological activity of the compound . The presence of a thiazolyl group can also contribute to the compound's reactivity and potential as a supramolecular gelator .
Physical and Chemical Properties Analysis
The physical and chemical properties of benzamide derivatives are influenced by their molecular structure and the nature of their substituents. For example, the gelation behavior of certain N-(thiazol-2-yl)benzamide derivatives has been investigated, revealing the importance of methyl functionality and non-covalent interactions such as S⋯O interactions in their gelation/non-gelation behavior . The biological activities of these compounds, including anticancer, antiallergic, and antifungal properties, are often evaluated through various assays, such as the MTT assay for anticancer activity and the rat passive cutaneous anaphylaxis (PCA) assay for antiallergic activity .
Applications De Recherche Scientifique
Anticancer Applications
Compounds structurally similar to N-[5-[(4-methylphenyl)methyl]-1,3-thiazol-2-yl]-4-(tetrazol-1-yl)benzamide have been extensively studied for their anticancer properties. Research indicates that derivatives of N-(thiazol-2-yl)benzamide exhibit moderate to excellent anticancer activity against various cancer cell lines, including breast, lung, colon, and ovarian cancers (Ravinaik et al., 2021). Microwave-assisted synthesis of similar compounds has shown promising anticancer activity, highlighting their potential as therapeutic agents (Tiwari et al., 2017).
Antimicrobial Activity
Thiazole-based compounds, including those related to the target molecule, have demonstrated significant antimicrobial activity. A study synthesized and evaluated N-phenyl-4-(4-(thiazol-2-yl)-phenyl)-thiazol-2-amine derivatives for their antimicrobial properties, finding potent activity against both Gram-positive and Gram-negative bacteria, as well as fungal strains (Bikobo et al., 2017).
Supramolecular Chemistry and Gelation Behavior
Research into N-(thiazol-2-yl)benzamide derivatives has also explored their application in supramolecular chemistry, particularly as gelators. Studies have shown that certain amide derivatives can display gelation behavior towards ethanol/water and methanol/water mixtures, driven by π-π interaction along with cyclic N–H⋯N and S⋯O interaction (Yadav & Ballabh, 2020).
Synthesis and Characterization
The synthesis of benzothiazoles and thiazolopyridines from thioamides via a metal- and reagent-free method exemplifies the innovative approaches to creating these compounds. This process enables access to a variety of benzothiazoles and thiazolopyridines, indicating the versatility of thiazole derivatives in pharmaceutical and organic materials (Qian et al., 2017).
Propriétés
IUPAC Name |
N-[5-[(4-methylphenyl)methyl]-1,3-thiazol-2-yl]-4-(tetrazol-1-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N6OS/c1-13-2-4-14(5-3-13)10-17-11-20-19(27-17)22-18(26)15-6-8-16(9-7-15)25-12-21-23-24-25/h2-9,11-12H,10H2,1H3,(H,20,22,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YWACKYLICCXFPH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CC2=CN=C(S2)NC(=O)C3=CC=C(C=C3)N4C=NN=N4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N6OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

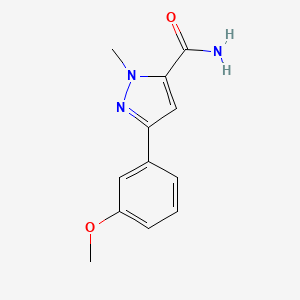
![N-(2,6-dimethylphenyl)-2-[(3-ethyl-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B2730053.png)
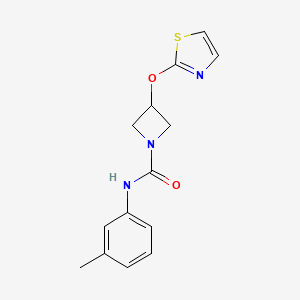
![4-[4-[(6-Tert-butylpyridazin-3-yl)oxymethyl]piperidin-1-yl]thieno[3,2-d]pyrimidine](/img/structure/B2730055.png)
![2-(4-((8-chloro-11-oxo-3,4-dihydro-1H-dipyrido[1,2-a:4',3'-d]pyrimidin-2(11H)-yl)sulfonyl)phenoxy)acetamide](/img/structure/B2730056.png)
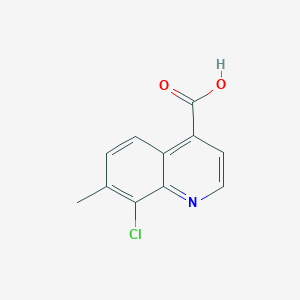
![5-((4-(2-Hydroxyethyl)piperazin-1-yl)(4-methoxyphenyl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2730058.png)
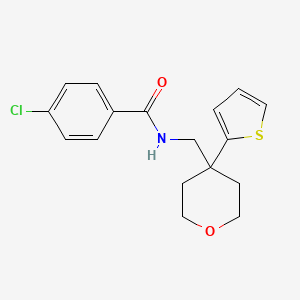
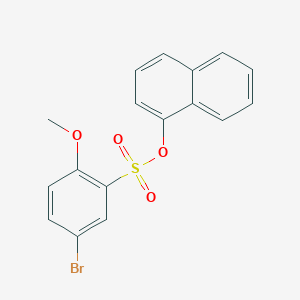
![N-Ethyl-4-[(6-phenylpyrimidin-4-yl)oxymethyl]piperidine-1-carboxamide](/img/structure/B2730061.png)

![3-(6-Methoxyimidazo[1,2-b]pyridazin-2-yl)aniline](/img/structure/B2730065.png)
